molecular formula C22H31NO B1389346 N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline CAS No. 1040687-92-0

N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline

Cat. No.: B1389346
CAS No.: 1040687-92-0
M. Wt: 325.5 g/mol
InChI Key: UTGBKWJKNSYDLK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline involves several steps. The synthetic route typically includes the reaction of 2,5-dimethylaniline with 2-(sec-butyl)phenol in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline can be compared with other similar compounds, such as:

  • N-{2-[2-(tert-Butyl)phenoxy]butyl}-2,5-dimethylaniline
  • N-{2-[2-(iso-Butyl)phenoxy]butyl}-2,5-dimethylaniline
  • N-{2-[2-(n-Butyl)phenoxy]butyl}-2,5-dimethylaniline

These compounds share similar structural features but differ in the type of butyl group attached to the phenoxy ring. The uniqueness of this compound lies in its specific sec-butyl group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)butyl]-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-6-17(4)20-10-8-9-11-22(20)24-19(7-2)15-23-21-14-16(3)12-13-18(21)5/h8-14,17,19,23H,6-7,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGBKWJKNSYDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)CNC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline

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